

(4-Benzyl-piperazin-1-yl)-acetic acid theoretical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (4-Benzyl-piperazin-1-yl)-acetic acid

Cat. No.: B111351

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An In-Depth Technical Guide to the Theoretical Properties of **(4-Benzyl-piperazin-1-yl)-acetic acid**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the theoretical and predicted properties of **(4-Benzyl-piperazin-1-yl)-acetic acid**, a piperazine derivative with potential applications in medicinal chemistry. By synthesizing data from computational models and chemical databases, we aim to offer a detailed profile of this compound to inform future research and development efforts.

Introduction to (4-Benzyl-piperazin-1-yl)-acetic acid

(4-Benzyl-piperazin-1-yl)-acetic acid is a synthetic organic compound featuring a piperazine core, a versatile scaffold in drug discovery. The molecule's structure is characterized by a benzyl group attached to one nitrogen of the piperazine ring and an acetic acid moiety on the other. This arrangement imparts a unique combination of lipophilic and hydrophilic properties, suggesting its potential to interact with biological targets. The presence of two basic nitrogen atoms and an acidic carboxylic acid group makes it a zwitterionic compound at physiological pH, which can significantly influence its absorption, distribution, metabolism, and excretion (ADME) profile.

Molecular and Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to predicting its behavior in biological systems. The following table summarizes the key computed and theoretical properties of **(4-Benzyl-piperazin-1-yl)-acetic acid**.

Property	Value	Source
IUPAC Name	(4-benzylpiperazin-1-yl)acetic acid	PubChem
Molecular Formula	C13H18N2O2	PubChem
Molecular Weight	234.29 g/mol	PubChem
CAS Number	6993-94-8	Chemspider
Canonical SMILES	<chem>C1=CC=C(C=C1)CN2CCN(CC2)CC(=O)O</chem>	PubChem
Predicted logP	0.8	PubChem
Predicted pKa (strongest acidic)	3.8	ChemAxon
Predicted pKa (strongest basic)	8.1	ChemAxon
Predicted Water Solubility	4.8 g/L	ChemAxon
Hydrogen Bond Donors	1	PubChem
Hydrogen Bond Acceptors	4	PubChem
Rotatable Bonds	4	PubChem

These predicted values suggest that **(4-Benzyl-piperazin-1-yl)-acetic acid** has moderate water solubility and a balanced lipophilicity (logP), which are often desirable characteristics for drug candidates. The presence of both acidic and basic centers indicates that its ionization state will be highly dependent on pH.

Structural and Conformational Analysis

The three-dimensional structure of **(4-Benzyl-piperazin-1-yl)-acetic acid** dictates its interaction with biological macromolecules. The piperazine ring typically adopts a chair conformation, which minimizes steric strain. The benzyl and acetic acid substituents can exist in either axial or equatorial positions, with the equatorial orientation generally being more energetically favorable. The flexibility of the rotatable bonds allows the molecule to adopt various conformations, which can be crucial for binding to different protein targets.

Caption: 2D representation of **(4-Benzyl-piperazin-1-yl)-acetic acid**.

Predicted Spectral Properties

Spectroscopic data is essential for the identification and characterization of chemical compounds. While experimental data is the gold standard, computational predictions can provide valuable insights.

- **¹H NMR Spectroscopy:** The proton NMR spectrum is predicted to show characteristic signals for the aromatic protons of the benzyl group (around 7.2-7.4 ppm), a singlet for the benzylic methylene protons, and several signals for the piperazine ring protons and the methylene protons of the acetic acid group. The exact chemical shifts and coupling patterns will depend on the solvent and the conformation of the molecule.
- **¹³C NMR Spectroscopy:** The carbon NMR spectrum is expected to display signals for the aromatic carbons, the benzylic carbon, the piperazine ring carbons, the methylene carbon of the acetic acid group, and the carbonyl carbon.
- **Mass Spectrometry:** The nominal mass of the molecule is 234. The high-resolution mass spectrum should show a molecular ion peak corresponding to the exact mass of C₁₃H₁₈N₂O₂. Common fragmentation patterns would likely involve cleavage of the benzyl group or the acetic acid moiety.

Potential Pharmacological Profile and Biological Activity

The piperazine scaffold is a well-known "privileged structure" in medicinal chemistry, appearing in numerous approved drugs with diverse biological activities. Derivatives of piperazine have shown activity as antihistamines, antianginals, antidepressants, and antipsychotics.

Given the structural features of **(4-Benzyl-piperazin-1-yl)-acetic acid**, several potential pharmacological activities can be hypothesized:

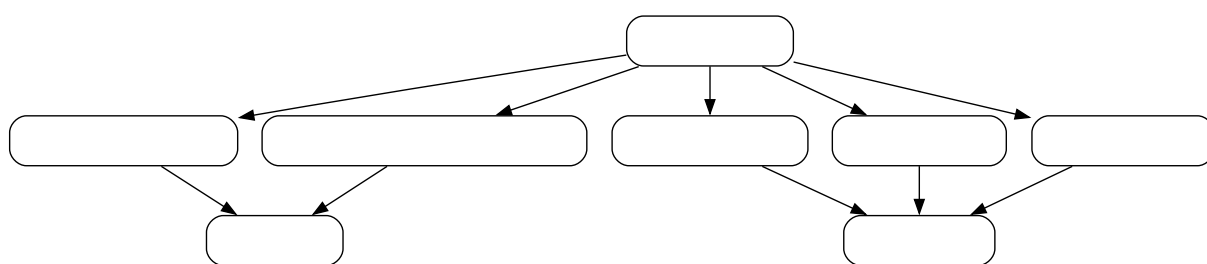
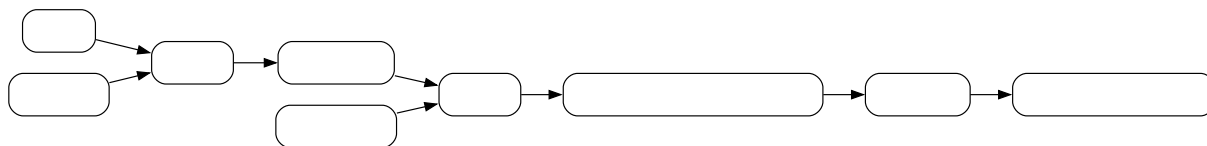
- **CNS Activity:** The piperazine ring is a common feature in many centrally acting drugs. The benzyl group increases lipophilicity, which may facilitate crossing the blood-brain barrier.
- **Receptor Antagonism/Agonism:** The nitrogen atoms of the piperazine ring can interact with various receptors, such as dopaminergic, serotonergic, and adrenergic receptors.
- **Enzyme Inhibition:** The carboxylic acid group could potentially interact with the active site of certain enzymes.

A search of scientific literature and chemical databases indicates that **(4-Benzyl-piperazin-1-yl)-acetic acid** is primarily used as a building block in the synthesis of more complex molecules. There is limited publicly available data on its specific biological activities. However, its structural similarity to known pharmacologically active compounds makes it an interesting candidate for further investigation.

Synthetic and Analytical Methodologies

Proposed Synthetic Workflow

A common method for the synthesis of N-substituted piperazine derivatives involves the alkylation of piperazine. A plausible synthetic route for **(4-Benzyl-piperazin-1-yl)-acetic acid** is outlined below.



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- To cite this document: BenchChem. [(4-Benzyl-piperazin-1-yl)-acetic acid theoretical properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b111351#4-benzyl-piperazin-1-yl-acetic-acid-theoretical-properties\]](https://www.benchchem.com/product/b111351#4-benzyl-piperazin-1-yl-acetic-acid-theoretical-properties)

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